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molecular formula C11H5N3O2 B8434211 6,7-Dicyano-5,8-dihydroxyquinoline

6,7-Dicyano-5,8-dihydroxyquinoline

Cat. No. B8434211
M. Wt: 211.18 g/mol
InChI Key: AQKSPPNJHIVPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138391B2

Procedure details

6,7-Dichloro-5,8-quinolinedione 2 was prepared in low yield from commercially available 8-hydroxyquinoline 1 by modification of a literature procedure (Shaikh, I. A.; Johnson, F.; Grollman, A. P. J. Med. Chem. 1986, 29, 1329). A solution of potassium cyanide (1.02 g; 16 mmol) in water (3 mL) was added to a boiling solution of the dichloroquinone 2 (794 mg; 3.48 mmol) in THF/methanol (1:1, 40 mL) and heating was continued for a further 2 min. The reaction mixture was concentrated to half-volume and diluted to the original volume with water. Hydrochloric acid (10 M) was added cautiously [Caution: HCN fumes] causing the reaction mixture to change from an olive-green solution to a pale brown suspension. The solid was filtered off, washed with water and air dried overnight thereby affording the dinitrile 3 as a chocolate-brown solid (509 mg, 69%). 1H NMR (CDCl3) δ 7.73 (1H, dd, J=8.6, 4.2 Hz), 8.75 (1H, dd, J=8.6, 1.5 Hz), 9.14 (1H, dd, J=4.2, 1.5 Hz), 13C NMR (d6-DMSO) δ 92.8, 93.1, 115.2, 115.4, 124.4, 125.1, 133.2, 141.1, 152.4, 152.6, 154.4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
794 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
THF methanol
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
OC1C=CC=C2[C:11]=1[N:10]=CC=C2.[C-:12]#[N:13].[K+].[Cl:15][C:16]1[C:17](=[O:28])[C:18]2[CH:19]=[CH:20][CH:21]=[N:22][C:23]=2[C:24](=[O:27])[C:25]=1[Cl:26]>O.C1COCC1.CO>[Cl:15][C:16]1[C:17](=[O:28])[C:18]2[CH:19]=[CH:20][CH:21]=[N:22][C:23]=2[C:24](=[O:27])[C:25]=1[Cl:26].[C:12]([C:16]1[C:17]([OH:28])=[C:18]2[C:23](=[C:24]([OH:27])[C:25]=1[C:11]#[N:10])[N:22]=[CH:21][CH:20]=[CH:19]2)#[N:13] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Step Two
Name
Quantity
1.02 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
794 mg
Type
reactant
Smiles
ClC=1C(C=2C=CC=NC2C(C1Cl)=O)=O
Name
Quantity
3 mL
Type
solvent
Smiles
O
Name
THF methanol
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to half-volume
ADDITION
Type
ADDITION
Details
diluted to the original volume with water
ADDITION
Type
ADDITION
Details
Hydrochloric acid (10 M) was added cautiously [Caution: HCN fumes]
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
ClC=1C(C=2C=CC=NC2C(C1Cl)=O)=O
Name
Type
product
Smiles
C(#N)C=1C(=C2C=CC=NC2=C(C1C#N)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 509 mg
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07138391B2

Procedure details

6,7-Dichloro-5,8-quinolinedione 2 was prepared in low yield from commercially available 8-hydroxyquinoline 1 by modification of a literature procedure (Shaikh, I. A.; Johnson, F.; Grollman, A. P. J. Med. Chem. 1986, 29, 1329). A solution of potassium cyanide (1.02 g; 16 mmol) in water (3 mL) was added to a boiling solution of the dichloroquinone 2 (794 mg; 3.48 mmol) in THF/methanol (1:1, 40 mL) and heating was continued for a further 2 min. The reaction mixture was concentrated to half-volume and diluted to the original volume with water. Hydrochloric acid (10 M) was added cautiously [Caution: HCN fumes] causing the reaction mixture to change from an olive-green solution to a pale brown suspension. The solid was filtered off, washed with water and air dried overnight thereby affording the dinitrile 3 as a chocolate-brown solid (509 mg, 69%). 1H NMR (CDCl3) δ 7.73 (1H, dd, J=8.6, 4.2 Hz), 8.75 (1H, dd, J=8.6, 1.5 Hz), 9.14 (1H, dd, J=4.2, 1.5 Hz), 13C NMR (d6-DMSO) δ 92.8, 93.1, 115.2, 115.4, 124.4, 125.1, 133.2, 141.1, 152.4, 152.6, 154.4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
794 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
THF methanol
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
OC1C=CC=C2[C:11]=1[N:10]=CC=C2.[C-:12]#[N:13].[K+].[Cl:15][C:16]1[C:17](=[O:28])[C:18]2[CH:19]=[CH:20][CH:21]=[N:22][C:23]=2[C:24](=[O:27])[C:25]=1[Cl:26]>O.C1COCC1.CO>[Cl:15][C:16]1[C:17](=[O:28])[C:18]2[CH:19]=[CH:20][CH:21]=[N:22][C:23]=2[C:24](=[O:27])[C:25]=1[Cl:26].[C:12]([C:16]1[C:17]([OH:28])=[C:18]2[C:23](=[C:24]([OH:27])[C:25]=1[C:11]#[N:10])[N:22]=[CH:21][CH:20]=[CH:19]2)#[N:13] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Step Two
Name
Quantity
1.02 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
794 mg
Type
reactant
Smiles
ClC=1C(C=2C=CC=NC2C(C1Cl)=O)=O
Name
Quantity
3 mL
Type
solvent
Smiles
O
Name
THF methanol
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to half-volume
ADDITION
Type
ADDITION
Details
diluted to the original volume with water
ADDITION
Type
ADDITION
Details
Hydrochloric acid (10 M) was added cautiously [Caution: HCN fumes]
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
ClC=1C(C=2C=CC=NC2C(C1Cl)=O)=O
Name
Type
product
Smiles
C(#N)C=1C(=C2C=CC=NC2=C(C1C#N)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 509 mg
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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